molecular formula C28H21N5O4 B12050004 3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12050004
M. Wt: 491.5 g/mol
InChI Key: DCHHCUGJVRDHQL-STBIYBPSSA-N
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Description

3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthylmethoxy group, a nitrophenyl group, and a pyrazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the naphthylmethoxy intermediate: This involves the reaction of 1-naphthol with methoxybenzyl chloride under basic conditions to form 1-naphthylmethoxybenzene.

    Synthesis of the pyrazole ring: The intermediate is then reacted with hydrazine hydrate and an appropriate aldehyde to form the pyrazole ring.

    Condensation reaction: The final step involves the condensation of the pyrazole intermediate with 4-nitrobenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxy-1-naphthyl)-N’-[(E)-(4-methylsulfanylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(2-methoxy-1-naphthyl)-N’-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(2-methoxy-1-naphthyl)-N’-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

3-[2-(1-naphthylmethoxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both naphthylmethoxy and nitrophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H21N5O4

Molecular Weight

491.5 g/mol

IUPAC Name

3-[2-(naphthalen-1-ylmethoxy)phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H21N5O4/c34-28(32-29-17-19-12-14-22(15-13-19)33(35)36)26-16-25(30-31-26)24-10-3-4-11-27(24)37-18-21-8-5-7-20-6-1-2-9-23(20)21/h1-17H,18H2,(H,30,31)(H,32,34)/b29-17+

InChI Key

DCHHCUGJVRDHQL-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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